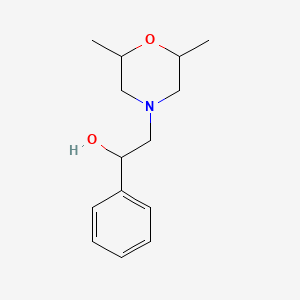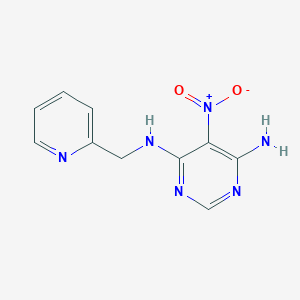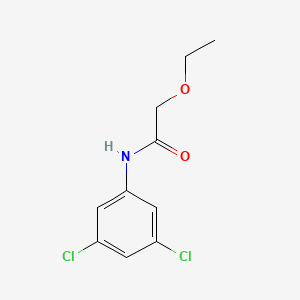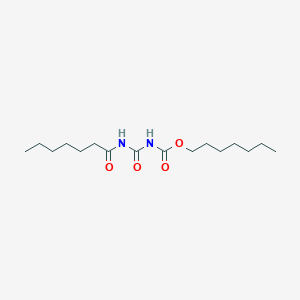![molecular formula C18H10ClFN2OS B7484429 4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide](/img/structure/B7484429.png)
4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a cyano group and a fluorophenyl group, as well as a chlorobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide typically involves multiple steps, starting with the preparation of the thiophene core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development.
Industry: In industry, this compound may find applications in the development of new materials or as a component in various chemical processes.
Mecanismo De Acción
The mechanism by which 4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
4-Chloro-N-(2-cyano-5-phenylthiophen-3-yl)benzamide: Similar structure but lacks the fluorophenyl group.
4-Chloro-N-(2-cyano-5-(3-fluorophenyl)thiophen-3-yl)benzamide: Similar structure but with a different position of the fluorophenyl group.
4-Chloro-N-(2-cyano-5-(4-methoxyphenyl)thiophen-3-yl)benzamide: Similar structure but with a methoxy group instead of a fluorophenyl group.
Uniqueness: The presence of the fluorophenyl group in 4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide distinguishes it from similar compounds, potentially affecting its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to fully understand its properties and harness its potential benefits.
Propiedades
IUPAC Name |
4-chloro-N-[2-cyano-5-(4-fluorophenyl)thiophen-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2OS/c19-13-5-1-12(2-6-13)18(23)22-15-9-16(24-17(15)10-21)11-3-7-14(20)8-4-11/h1-9H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKVOJKTFIFPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C#N)NC(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}AZEPANE](/img/structure/B7484349.png)

![7-Fluoro-3-[(2-methylphenyl)methyl]quinazolin-4-one](/img/structure/B7484370.png)

![Ethyl 2-amino-1-[2-[(4-bromobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7484387.png)

![1-[1-Adamantyl(dimorpholin-4-yl)-lambda5-phosphanylidene]-3-(4-chlorophenyl)urea](/img/structure/B7484402.png)


![2-(4-Chlorophenyl)-5-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7484424.png)
![8-[(5-Methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]quinoline](/img/structure/B7484434.png)
![2,2-dimethyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B7484435.png)

![N-[(2R)-2-hydroxy-2-phenylethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide](/img/structure/B7484444.png)
